molecular formula C9H10N4O2 B1651772 4(3H)-Pteridinone, 2-(ethoxymethyl)- CAS No. 133914-85-9

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Cat. No.: B1651772
CAS No.: 133914-85-9
M. Wt: 206.20 g/mol
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LCB-2183 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of LCB-2183 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

LCB-2183 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LCB-2183 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LCB-2183

LCB-2183 is unique in its specific binding affinity and selectivity for histamine receptors, which may result in fewer side effects compared to other antihistamines.

Properties

CAS No.

133914-85-9

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-(ethoxymethyl)-3H-pteridin-4-one

InChI

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14)

InChI Key

SFWVULIFVPNTOF-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

Canonical SMILES

CCOCC1=NC2=NC=CN=C2C(=O)N1

133914-85-9

Synonyms

LCB 2183
LCB-2183

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.5 g (0.024 mole) of a 40% aqueous solution of glyoxal are added to a suspension of 3.7 g (0.020 mole) of 5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 30 ml of water. The mixture is brought gradually to reflux and kept refluxing for 1 hour. After the addition of Norit, refluxing is continued for a further 10 minutes and the reaction mixture is then filtered. The aqueous solution obtained is extracted with dichloromethane. These organic extracts are treated as in section c of Example 25. Yld: 2.5 g (61%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
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Synthesis routes and methods II

Procedure details

A solution of 30.0 g (0.146 mole) of 4-amino-2-(ethoxymethyl)pteridine in 800 ml of 5% aqueous sodium hydroxide is brought slowly to 75° C. and maintained at this temperature for 2 hours. After cooling, the solution obtained is acidified with acetic acid to pH 6 and is then extracted with chloroform. The organic extracts are dried over sodium sulphate and concentrated to dryness under reduced pressure. The solid residue is recrystallized from ethanol in the presence of Norit. Yld: 19.5 g (65%), m.p.=168°-169° C. The product is identical to that obtained in Example 1.
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Synthesis routes and methods III

Procedure details

A mixture of 8.3 g (0.060 mole) of 3-amino-2-pyrazinecarboxamide [prepared according to R. C. Ellingson et al., J. Am. Chem. Soc. 1945, 67, 1711], 49.5 g (0.24 mole) of triethyl orthoethoxyacetate [prepared according to S. M. McElvain and P. M. Walters, J. Am. Chem. Soc. 1942, 64, 1963] and 53 ml of acetic anhydride is refluxed under a nitrogen atmosphere for 3 hours. The temperature of this reflux falls with the passage of time from 124° to 96° C. and then remains constant at the latter temperature. After cooling, the precipitate formed is isolated by filtration. It is washed with ether and recrystallized from ethanol. Yld: 5.5 g (44%), m.p. 168°-169° C.
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Synthesis routes and methods IV

Procedure details

A solution of 19.1 g (0.11 mole) of sodium dithionite in 88 ml of water is added dropwise to a suspension, maintained at 20° C., of 10.0 g (0.050 mole) of 6-amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone in 50 ml of water. After being stirred for 30 minutes at room temperature, the reaction mixture, still maintained at 20° C., is treated with 47.9 g (0.33 mole) of a 40% aqueous solution of glyoxal. Stirring is continued for 20 hours at room temperature. The solution obtained is then extracted with dichloromethane. These organic extracts are dried over sodium sulphate and concentrated to dryness under reduced pressure. The solid residue is recrystallized from methanol in the presence of Norit. Yld: 6.5 g (63%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
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